molecular formula C10H9ClN2O3 B12440931 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester CAS No. 89438-39-1

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester

Cat. No.: B12440931
CAS No.: 89438-39-1
M. Wt: 240.64 g/mol
InChI Key: IECBZHJWTYEIPN-UHFFFAOYSA-N
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Description

This compound is an indazole derivative characterized by a 6-chloro substituent, a 2,3-dihydro-3-oxo moiety, and an ethyl ester group at the 1-carboxylic acid position. Its structural features make it a key intermediate in pharmaceutical synthesis, particularly for glutamic acid derivatives and tetrahydro analogs, as seen in catalytic reductions and hydrolysis reactions .

Properties

CAS No.

89438-39-1

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 6-chloro-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14)

InChI Key

IECBZHJWTYEIPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2)Cl)C(=O)N1

Origin of Product

United States

Preparation Methods

Reaction with Ethyl Chloroformate

A widely reported method involves reacting 6-chloroindazole-3-carboxylic acid with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous dimethylformamide (DMF).
Procedure :

  • 6-Chloroindazole-3-carboxylic acid (1.0 equiv) is suspended in DMF.
  • Ethyl chloroformate (1.2 equiv) is added dropwise at 0°C under nitrogen.
  • The base (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 12–24 hours.
  • The product is isolated by solvent removal under reduced pressure, followed by recrystallization from ethanol/water.

Key Data :

Parameter Value Source
Yield 76–85%
Purity >95% (HPLC)
Reaction Temperature 0°C → RT

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the carboxylate anion attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Cyclization of Substituted Benzyl Halides

Nitro Reduction and Ring Closure

Patent CN115181066B outlines a four-step synthesis starting from 4-chloro-2-nitrobenzyl halide :

  • Substitution : React with methylamine to form compound IV .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine.
  • Nitration : Introduce nitro group at position 5 using HNO₃/H₂SO₄.
  • Cyclization : Acid-mediated ring closure forms the indazole core, followed by esterification.

Optimization Challenges :

  • Nitration regioselectivity requires precise temperature control (0–5°C).
  • Final esterification with ethanol/sulfuric acid achieves 70–78% yield.

Oxidation of 6-Chloro-2,3-dihydro-1H-indazole

Jones Oxidation

6-Chloro-2,3-dihydro-1H-indazole is oxidized to the 3-keto derivative using Jones reagent (CrO₃/H₂SO₄):

  • Dissolve the dihydroindazole in acetone.
  • Add Jones reagent dropwise at −10°C.
  • Quench with isopropanol, extract with dichloromethane, and purify via column chromatography.

Data :

Parameter Value Source
Yield 65–72%
Oxidizing Agent CrO₃/H₂SO₄

Safety Note : Chromium-based oxidants pose environmental and handling risks, prompting exploration of alternatives (e.g., TEMPO/NaClO).

Alternative Methods Using Safer Bases

Alkaline Earth Metal Oxides

Patent US20040248960A1 highlights the use of magnesium oxide instead of alkali metal alkoxides to avoid hazardous hydrogen gas generation:

  • 6-Chloroindazole-3-carboxylic acid is reacted with ethyl chloroformate in methanol.
  • MgO (2.0 equiv) is added as a base.
  • The mixture is refluxed for 6 hours, yielding the ester without side products.

Advantages :

  • Eliminates in situ alkoxide formation.
  • Yields >80% with 99% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety
Direct Esterification 85 95 High Moderate (DMF)
Cyclization 70 90 Moderate Low (H₂/Pd-C)
Jones Oxidation 72 88 Low Hazardous (Cr)
MgO-Based 80 99 High High

Recommendations :

  • Industrial settings favor MgO-based methods for safety and yield.
  • Academic labs may prefer direct esterification for simplicity.

Functionalization and Derivatives

Amidation for Drug Intermediates

The ethyl ester is a precursor for amidation reactions. For example, coupling with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine under HBTU/DIPEA conditions yields Granisetron, an antiemetic drug.

Conditions :

  • HBTU (1.2 equiv), DIPEA (3.0 equiv), DMF, 45°C, 10 hours.
  • Yield: 70–76%.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloro substituent with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: It can inhibit enzymes involved in key biological pathways, leading to therapeutic effects.

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indazole Derivatives

6-Bromo Analog
  • Compound : 1H-Indazole-1-carboxylic acid, 6-bromo-2,3-dihydro-3-oxo-, ethyl ester
  • Key Difference : Bromine substitution at position 6 instead of chlorine.
  • Implications : Bromine’s larger atomic radius and polarizability may alter reactivity in coupling reactions or biological interactions compared to chlorine. However, direct comparative data on pharmacokinetics or toxicity are unavailable in the provided evidence .
5-Methyl Analog
  • Compound : 1H-Indazole-1-carboxylic acid, 2,3-dihydro-5-methyl-3-oxo-, ethyl ester (CAS 89438-40-4)
  • Key Difference : Methyl group at position 5 instead of chlorine at position 4.
  • Hazards : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
  • The methyl group may enhance lipophilicity, affecting solubility and membrane permeability.

Heterocyclic Core Variants

Pyrrole-Based Analog
  • Compound : 1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-3-oxo-, ethyl ester (CAS 281657-97-4)
  • Key Differences: Pyrrole ring instead of indazole; molecular formula C₇H₉NO₃ (MW 155.15).
  • Implications : The pyrrole core lacks the fused benzene ring of indazole, reducing aromatic stabilization and altering electronic properties. This may limit applications in metal coordination or π-π stacking interactions .
Pyrazole-Based Analog
  • Compound : 1H-Pyrazole-4-carboxylic acid, 1-acetyl-2,3-dihydro-3-oxo-, ethyl ester
Tetrahydro-1-Methyl-7-Oxo Derivative
  • Compound : 1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-1-methyl-7-oxo-, ethyl ester (CAS 802541-13-5)
  • Key Differences : Tetrahydro ring system with a 7-oxo group and methyl substitution.
  • The 7-oxo group may participate in hydrogen bonding distinct from the 3-oxo moiety in the target compound .
1-Phenyl-Substituted Indazole
  • Compound : 1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, ethyl ester (CAS 93019-39-7)
  • Key Differences : Phenyl group at position 1; molecular formula C₁₆H₁₈N₂O₂ (MW 270.33).
  • Implications : The bulky phenyl group may enhance steric effects, impacting solubility and synthetic yield. This compound’s synthesis routes emphasize coupling reactions, similar to methods used for the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hazards (GHS)
Target: 1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester Not provided Likely C₁₀H₉ClN₂O₃ ~240.65 6-Cl, 3-oxo, ethyl ester Likely H302, H315
6-Bromo analog Not provided C₁₀H₉BrN₂O₃ ~285.10 6-Br instead of Cl Unknown
5-Methyl analog 89438-40-4 C₁₁H₁₂N₂O₃ 220.23 5-CH₃ H302, H315, H319, H335
Pyrrole analog 281657-97-4 C₇H₉NO₃ 155.15 Pyrrole core Not specified
1-Phenyl indazole 93019-39-7 C₁₆H₁₈N₂O₂ 270.33 1-Ph, tetrahydro Not specified

Research Findings and Implications

  • Synthetic Routes : The target compound and analogs (e.g., bromo, methyl derivatives) share common synthetic strategies, such as esterification and coupling with diethyl L-glutamate using triazine reagents .
  • Hazard Profiles : Chloro and methyl substituents correlate with acute toxicity (H302) and irritation hazards (H315/H319), suggesting similar handling precautions .
  • Structural-Activity Relationships : The 6-chloro group in the target compound likely enhances electrophilicity compared to methyl or phenyl substituents, making it more reactive in nucleophilic environments.

Biological Activity

1H-Indazole-1-carboxylic acid, 6-chloro-2,3-dihydro-3-oxo-, ethyl ester (CAS No. 89438-39-1) is an organic compound characterized by its indazole structure, which includes a five-membered heterocyclic ring containing two nitrogen atoms. The compound's unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2O3C_{10}H_{9}ClN_{2}O_{3}. Its structure includes:

  • Indazole moiety : A bicyclic structure that is known for various biological activities.
  • Chloro substituent : Located at the 6-position, enhancing its pharmacological potential.
  • Carboxylic acid and ester groups : These functional groups contribute to the compound's reactivity and biological interactions.

Biological Activities

Research indicates that derivatives of indazole, including 1H-Indazole-1-carboxylic acid, exhibit significant pharmacological activities. These include:

Anticancer Activity

Several studies have highlighted the anticancer potential of indazole derivatives. For instance:

  • In vitro studies : The compound has demonstrated cytotoxic effects against various cancer cell lines such as breast, lung, and prostate cancers. In one study, derivatives showed IC50 values in the low micromolar range against prostate cancer cell lines (PC-3) .
Cell LineIC50 (μM)
PC-31.48
MCF-70.33
HCT1163.97

Anti-inflammatory Properties

Indazole derivatives have been reported to possess anti-inflammatory properties. The presence of the chloro group is believed to enhance these effects by modulating inflammatory pathways.

Antimicrobial Activity

Research has also indicated that compounds with indazole structures exhibit antimicrobial activity. For example, 1H-Indazole-1-carboxylic acid derivatives have shown effectiveness against various bacterial strains .

The mechanism through which this compound exerts its biological effects is not fully understood but is believed to involve:

  • Inhibition of key enzymes : Such as those involved in cancer cell proliferation.
  • Interaction with specific receptors : Studies suggest that this compound may interact with vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in tumor angiogenesis .

Study on Antiproliferative Activity

A recent study investigated the antiproliferative effects of various indazole derivatives on multiple cancer cell lines. The results indicated that compounds similar to 1H-Indazole-1-carboxylic acid exhibited potent inhibitory activity against VEGFR-2, a key target in cancer therapy . The study utilized docking studies to confirm binding interactions with amino acids in the receptor's active site.

Synthesis and Evaluation

The synthesis of this compound has been achieved through several methods involving cyclization reactions with phenylhydrazine derivatives. The synthesized compounds were evaluated for their biological activity using standard assays .

Q & A

(Basic) What are the established synthetic routes for this compound?

Methodological Answer:
Synthesis typically involves multi-step protocols starting from indazole or indene precursors. Key steps include:

  • Diazotization reactions for introducing substituents to the indazole core, using catalysts like Cu(I) or Pd-based systems under reflux conditions .
  • Esterification : Reaction of carboxylic acid intermediates with ethyl alcohol in the presence of coupling agents (e.g., DCC/DMAP) .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (3:2 ratio) or recrystallization from DMF/acetic acid mixtures .
    Example: Starting from 6-chloro-2,3-dihydro-1H-inden-1-one, esterification with 2-methylallyl bromide yields derivatives with 74% efficiency under anhydrous K₂CO₃ catalysis .

(Advanced) How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Pd(OAc)₂ or CuI for cross-coupling steps, which reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid facilitates cyclization .
  • Temperature control : Reflux at 80–100°C for 3–5 hours balances reaction progression and decomposition .
  • Workup : Use of Sep-Pak Diol columns for efficient cleanup of acidic byproducts .

(Basic) What spectroscopic methods are recommended for characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 6-chloro, 3-oxo groups) and ester linkage integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., molecular ion peak at m/z 224.06 for C₁₂H₁₃ClO₂) .
  • IR spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (ester and oxo functionalities) .

(Advanced) How do structural modifications at the 6-chloro or 3-oxo positions affect biological activity?

Methodological Answer:

  • 6-Chloro substitution : Enhances metabolic stability and receptor binding affinity in indazole derivatives, as shown in antimicrobial assays .
  • 3-Oxo group : Critical for hydrogen bonding with target enzymes (e.g., kinases), as demonstrated in SAR studies of similar indazole-3-carboxylates .
  • Ethyl ester vs. free acid : The ester improves cell permeability, while hydrolysis to the acid form increases target engagement in vitro .

(Basic) What are the stability considerations for this compound?

Methodological Answer:

  • Acid sensitivity : Decomposes under strong acidic conditions (e.g., 0.5 M HCl) to form 6-chloro-2,3-dihydrobenzo[a]azol-1-2-one (CDHB) .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation .
  • Light exposure : Protect from UV light to avoid photodegradation of the indazole core .

(Advanced) What analytical techniques are effective for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (retention time ~12 min) and photodiode array detection at 254 nm .
  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor fragments at m/z 224 (parent ion) and 155 (cleavage product) .
  • Sample preparation : Liquid-liquid extraction with ethyl acetate after acidification (0.5 M HCl) improves recovery rates from biological matrices .

(Advanced) What are the known metabolic pathways or degradation products?

Methodological Answer:

  • In vitro metabolism : Liver microsomes hydrolyze the ethyl ester to the carboxylic acid, followed by glucuronidation .
  • Acidic degradation : Yields CDHB, a stable heterocyclic byproduct detected via HPLC .
  • Oxidative pathways : CYP450 enzymes (e.g., CYP3A4) mediate hydroxylation at the indazole C4 position, identified using LC-MS/MS .

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